molecular formula C7H3BrClNO3 B1315965 4-Bromo-5-chloro-2-nitrobenzaldehyde CAS No. 202808-23-9

4-Bromo-5-chloro-2-nitrobenzaldehyde

Cat. No.: B1315965
CAS No.: 202808-23-9
M. Wt: 264.46 g/mol
InChI Key: YZXCTNJDIYOLKH-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrClNO3. It is a substituted benzaldehyde, characterized by the presence of bromine, chlorine, and nitro groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Mechanism of Action

Mode of Action

Nitrobenzaldehydes are often involved in reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the target, potentially altering its function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-5-chloro-2-nitrobenzaldehyde . These factors can include temperature, pH, and the presence of other substances that can interact with the compound. For example, the compound should be used in a well-ventilated area and should be stored in a dry, cool, and ventilated place to avoid sunlight .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-5-chloro-2-nitrobenzaldehyde can be synthesized through a multi-step process. One common method involves the nitration of 4-bromo-2-chlorobenzaldehyde, followed by oxidation. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the oxidation step can be carried out using oxidizing agents such as manganese dioxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and oxidation processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin(II) chloride and iron powder are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: 4-Bromo-5-chloro-2-nitrobenzoic acid.

    Reduction: 4-Bromo-5-chloro-2-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5-chloro-2-nitrobenzaldehyde is used in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitrobenzaldehyde: Similar structure but lacks the chlorine atom.

    2-Chloro-5-nitrobenzaldehyde: Similar structure but lacks the bromine atom.

    4-Bromo-2-chlorobenzaldehyde: Similar structure but lacks the nitro group.

Uniqueness

4-Bromo-5-chloro-2-nitrobenzaldehyde is unique due to the combination of bromine, chlorine, and nitro groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

4-bromo-5-chloro-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXCTNJDIYOLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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